molecular formula C6H7ClO3 B6170958 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers CAS No. 2624129-26-4

2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers

Cat. No. B6170958
CAS RN: 2624129-26-4
M. Wt: 162.6
InChI Key:
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Description

2-Acetyl-1-chlorocyclopropane-1-carboxylic acid (ACCP) is a cyclic carboxylic acid composed of two acetyl groups and one chlorine atom. It is a mixture of diastereomers, which are compounds that have the same molecular formula but different structural and physical properties. ACCP is an important reagent for the synthesis of various compounds, and has numerous applications in scientific research.

Scientific Research Applications

2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers has numerous applications in scientific research. It can be used as a reagent for the synthesis of various compounds, such as amino acids, peptides, and nucleotides. It can also be used to modify proteins and other biological molecules, and to study the structure and function of enzymes. In addition, 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers can be used to study the interactions between molecules, and to study the effects of drugs on biological systems.

Mechanism of Action

The mechanism of action of 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers is not fully understood. However, it is believed that 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers binds to certain proteins and enzymes, altering their structure and function. This binding is thought to be mediated by the chlorine atom in 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers, which can form hydrogen bonds with amino acid residues on the proteins and enzymes. This binding can lead to changes in the activity of the proteins and enzymes, which can affect the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers are not fully understood. However, some studies have shown that 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers can affect the activity of certain enzymes and proteins, leading to changes in the biochemical and physiological processes in the body. For example, 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased levels of the drug in the body. In addition, 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, leading to decreased levels of fatty acids in the body.

Advantages and Limitations for Lab Experiments

2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers has several advantages and limitations for lab experiments. One advantage is that 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers is relatively inexpensive and easy to obtain. In addition, 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers is stable, making it easy to store and handle. However, 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers can be toxic and can cause irritation to the skin and eyes, so it should be handled with care. In addition, 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers can react with other compounds, so it should be used in an inert atmosphere.

Future Directions

There are numerous potential future directions for the use of 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers. One potential direction is the development of new methods of synthesis to produce 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers in greater quantities and with higher purity. In addition, further research is needed to understand the mechanism of action of 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers, and to identify new applications for 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers in scientific research. Finally, further research is needed to understand the biochemical and physiological effects of 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers, and to determine how 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers can be used to study the effects of drugs on biological systems.

Synthesis Methods

2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers can be synthesized via a variety of methods. A common method is the reaction of 2-chloro-1-propanol with acetic anhydride, which produces 2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers and acetic acid as byproducts. This reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of other byproducts. In addition, the reaction can be catalyzed with a base, such as sodium hydroxide, to increase the reaction rate and yield. Other methods of synthesis include the reaction of 2-chloro-1-propanol with ethyl acetate, and the reaction of 2-chloro-1-propanol with acetic acid in the presence of a strong acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-acetyl-1-chlorocyclopropane-1-carboxylic acid involves the reaction of a cyclopropane derivative with an acetylating agent followed by chlorination and carboxylation.", "Starting Materials": [ "Cyclopropane", "Acetic anhydride", "Phosphorus pentachloride", "Carbon dioxide", "Diethyl ether", "Sodium bicarbonate", "Water" ], "Reaction": [ "Cyclopropane is reacted with acetic anhydride in the presence of phosphorus pentachloride to form 2-acetyl-1-chlorocyclopropane.", "The resulting product is then treated with chlorine gas to introduce a chlorine atom at the 1-position of the cyclopropane ring.", "The chlorinated product is then hydrolyzed with a mixture of water and sodium bicarbonate to form the corresponding carboxylic acid.", "The carboxylic acid is then purified by recrystallization from diethyl ether to yield a mixture of diastereomers of 2-acetyl-1-chlorocyclopropane-1-carboxylic acid." ] }

CAS RN

2624129-26-4

Product Name

2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers

Molecular Formula

C6H7ClO3

Molecular Weight

162.6

Purity

95

Origin of Product

United States

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